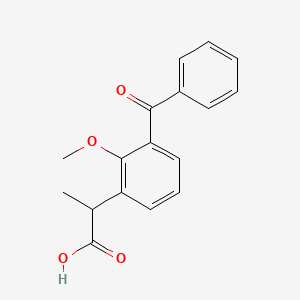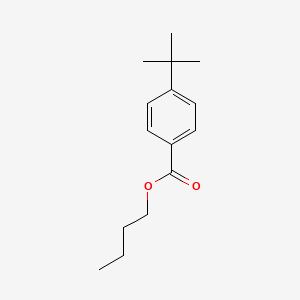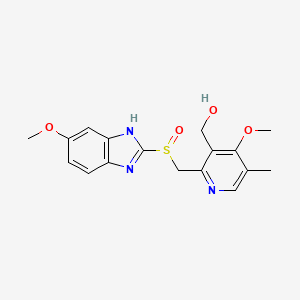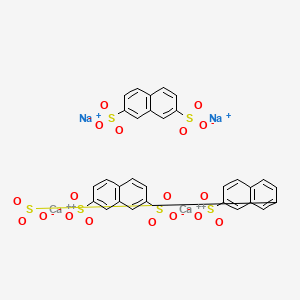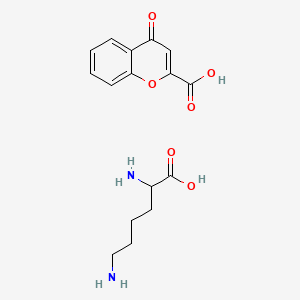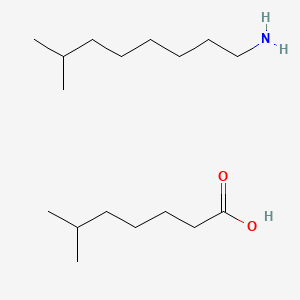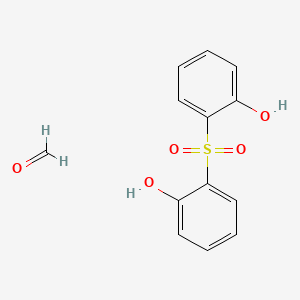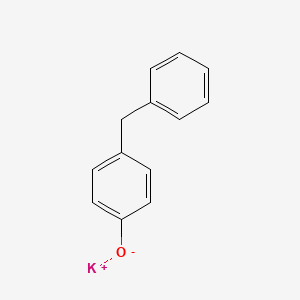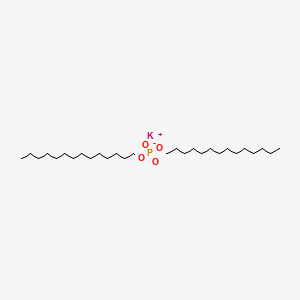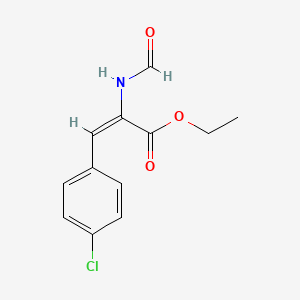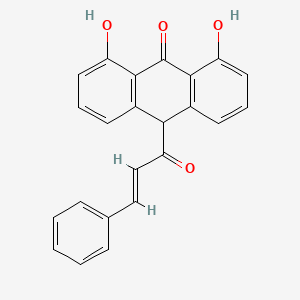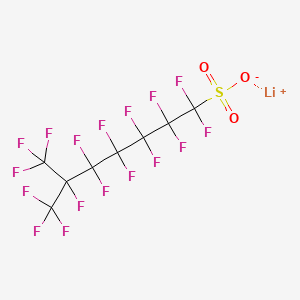
Lithium heptadecafluoroisooctanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium heptadecafluoroisooctanesulphonate is a chemical compound with the molecular formula C8F17LiO3S. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its ability to function under extreme conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium heptadecafluoroisooctanesulphonate typically involves the reaction of heptadecafluoroisooctanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction can be represented as follows:
C8F17SO3H+LiOH→C8F17SO3Li+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The use of advanced crystallization techniques helps in obtaining the compound in its pure form.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the lithium ion is replaced by other cations.
Complex Formation: It can form complexes with various metal ions, which can be used in different catalytic processes.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require a suitable cation source and are carried out in an aqueous medium.
Complex Formation: The formation of complexes often requires the presence of metal salts and is conducted under controlled temperature and pH conditions.
Major Products:
Substitution Reactions: The major products are the substituted salts of heptadecafluoroisooctanesulphonate.
Complex Formation: The major products are the metal complexes of heptadecafluoroisooctanesulphonate.
Applications De Recherche Scientifique
Lithium heptadecafluoroisooctanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme activities and protein interactions.
Industry: The compound is used in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of lithium heptadecafluoroisooctanesulphonate involves its ability to interact with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its high thermal stability allows it to function effectively under extreme conditions, making it suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
Lithium trifluoromethanesulfonate: Known for its use in organic synthesis and as an electrolyte in lithium batteries.
Lithium bis(trifluoromethanesulfonyl)imide: Used in electrochemical applications due to its high ionic conductivity.
Lithium hexafluorophosphate: Commonly used as an electrolyte in lithium-ion batteries.
Uniqueness: Lithium heptadecafluoroisooctanesulphonate stands out due to its high thermal stability and resistance to chemical degradation. These properties make it particularly useful in applications that require materials to withstand extreme conditions. Additionally, its ability to form complexes with various metal ions adds to its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
93894-67-8 |
|---|---|
Formule moléculaire |
C8F17LiO3S |
Poids moléculaire |
506.1 g/mol |
Nom IUPAC |
lithium;1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate |
InChI |
InChI=1S/C8HF17O3S.Li/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 |
Clé InChI |
OAXGERFUUYNRHY-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


